![molecular formula C14H11F3N2O B2872948 N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide CAS No. 1092345-80-6](/img/structure/B2872948.png)

N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

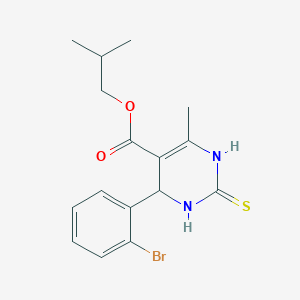

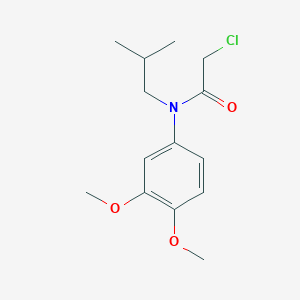

The molecular structure of “N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide” consists of a pyridine ring attached to a benzenecarboxamide group via a trifluoromethyl group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 280.25. Other physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques.Applications De Recherche Scientifique

Supramolecular Chemistry

N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide and related compounds have been investigated for their potential in supramolecular assembly. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with this compound, have been utilized as versatile ordering moieties in supramolecular chemistry due to their ability to form stable, one-dimensional nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical fields, highlighting the molecule's role in the development of supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Molecular Design and Fluorescence Sensing

The molecule has been explored for its role in the design of fluorescent anion sensors. For example, derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, a compound structurally related to this compound, have been synthesized and shown to undergo efficient fluorescence quenching by various anions, indicating their potential as anion sensors in aqueous media. This fluorescence quenching ability is attributed to the preorganized rigid structure of the receptors and their high acidity, which allows for efficient binding of anions in water (Dorazco‐González et al., 2014).

Material Science and Polymer Chemistry

In material science and polymer chemistry, compounds similar to this compound have been used to create hyperbranched aromatic polyamides. These polyamides exhibit properties such as solubility in various solvents and inherent viscosity, making them suitable for various applications in material science (Yang, Jikei, & Kakimoto, 1999).

Heterogeneous Catalysis

The molecule's derivatives have also been investigated in the context of heterogeneous catalysis. For instance, amide-functionalized covalent organic frameworks (COFs) incorporating benzene-1,3,5-tricarboxamides (BTAs) have shown significant potential as efficient catalysts for Knoevenagel condensation, indicating the molecule's utility in designing catalytic materials (Li et al., 2019).

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that many compounds with trifluoromethyl groups have significant pharmacological activities

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

Safety and Hazards

As a research chemical, “N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide” should be handled with care. It is recommended to use it only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of skin or eye contact, wash with plenty of water and seek medical advice if irritation persists .

Orientations Futures

The future directions for “N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide” could include further studies on its synthesis, chemical reactions, and potential biological activities. Given the importance of trifluoromethylpyridines in the pharmaceutical and agrochemical industries , this compound could serve as a valuable starting point for the development of new drugs or agrochemicals.

Propriétés

IUPAC Name |

N-methyl-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c1-18-13(20)10-4-2-3-9(7-10)12-6-5-11(8-19-12)14(15,16)17/h2-8H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSDUAAVQODGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)

![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)

![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)

![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)

![N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872880.png)

![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2872881.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)